![molecular formula C15H18N2O3S2 B7546964 N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)
N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide
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Overview
Description
N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTP and is a sulfonamide derivative of thiophene. It has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the growth of bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis. It has also been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against various microorganisms. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide. One direction is the development of new antibiotics based on its structure. Another direction is the study of its potential use in the treatment of various inflammatory and neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide can be achieved using various methods. One of the most commonly used methods involves the reaction of 3-(morpholin-4-ylmethyl)aniline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and has been used in the development of new antibiotics. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c18-22(19,15-5-2-10-21-15)16-14-4-1-3-13(11-14)12-17-6-8-20-9-7-17/h1-5,10-11,16H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGNDHMWFDPIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide |
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